molecular formula C10H17NO2 B2521626 Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate CAS No. 1857835-98-3

Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate

Cat. No. B2521626
CAS RN: 1857835-98-3
M. Wt: 183.251
InChI Key: FWPLCVBGJQUMIG-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a chemical compound with the molecular formula C10H15NO3 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . This compound has been used as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

The synthesis of Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate and similar compounds has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate is characterized by a bicyclic scaffold . The IUPAC Standard InChI for this compound is InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-7-3-4-8(11)5-9(7)12/h7-8H,2-6H2,1H3 .

Future Directions

The 2-azabicyclo[2.2.2]octane scaffold, to which Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate is related, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses, and its unique structure can make it a challenging scaffold to acquire . Therefore, future research may focus on developing new synthetic approaches to access this bicyclic architecture and exploring its potential applications in drug discovery .

properties

IUPAC Name

ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-3-4-9(8)11-6-7/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLCVBGJQUMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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